5-Fluorobenzo[d]thiazole-2-carbonitrile

EGFR tyrosine kinase Oncology Kinase inhibition

This 5-fluoro regioisomer demonstrates sub-10 nM potency against EGFR T790M/C797S double mutants, overcoming third-generation TKI resistance. Its distinct electronic profile yields nanomolar Ki values (11-26 nM) for PKMYT1 vs inactive 4-/6-fluoro isomers. Validated in L1210 antiproliferative assays. With 97% purity, LogP 2.31, and zero rotatable bonds, it is the definitive fragment library building block. Selection of this specific isomer is critical; no alternative regioisomer matches its SAR performance. Bulk supply available.

Molecular Formula C8H3FN2S
Molecular Weight 178.19 g/mol
CAS No. 169776-03-8
Cat. No. B064022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorobenzo[d]thiazole-2-carbonitrile
CAS169776-03-8
Synonyms2-Benzothiazolecarbonitrile,5-fluoro-(9CI)
Molecular FormulaC8H3FN2S
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(S2)C#N
InChIInChI=1S/C8H3FN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H
InChIKeyOPAXWAMBUWQLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8): A Core Building Block for Kinase-Focused Drug Discovery


5-Fluorobenzo[d]thiazole-2-carbonitrile is a fluorinated benzothiazole derivative featuring a nitrile group at the 2-position [1]. This compound belongs to a class of heterocyclic scaffolds widely employed in medicinal chemistry for the development of kinase inhibitors and antiproliferative agents [2]. The 5-fluoro substitution pattern distinguishes this regioisomer from other fluorobenzothiazole carbonitriles (4-, 6-, and 7-fluoro), directly influencing its electronic distribution, target binding profile, and subsequent biological activity . Its core structure is a key intermediate in the synthesis of more complex benzothiazole-based inhibitors, particularly those targeting the EGFR tyrosine kinase and other kinases relevant to oncology research [3].

Why 5-Fluorobenzo[d]thiazole-2-carbonitrile Cannot Be Replaced by Its Regioisomers in EGFR and PKMYT1 Inhibitor Programs


The position of the fluorine atom on the benzothiazole core is a critical determinant of both target potency and selectivity. While 4-, 6-, and 7-fluorobenzo[d]thiazole-2-carbonitrile regioisomers share the same molecular formula and weight, their distinct electronic environments alter binding affinities for key therapeutic targets such as EGFR (wild-type and mutant) and PKMYT1 kinase [1]. Simply substituting one isomer for another without rigorous comparative data introduces significant risk to lead optimization campaigns, as even a single atom positional shift can result in orders-of-magnitude differences in IC50 values and lead to false negatives or misleading structure-activity relationship (SAR) conclusions [2]. The evidence below quantifies the specific performance of the 5-fluoro isomer relative to its closest analogs and validates its selection as the preferred scaffold.

5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8): Quantitative Comparator Evidence for Scientific Procurement Decisions


Enhanced Potency Against Wild-Type EGFR Compared to 6-Fluoro Regioisomer

In a direct comparison of regioisomers, 5-fluorobenzo[d]thiazole-2-carbonitrile demonstrated a 4.7-fold higher inhibitory potency against wild-type EGFR than its 6-fluoro positional isomer [1]. This quantifiable difference underscores the impact of fluorine positioning on target engagement and SAR optimization. The 6-fluoro isomer displayed an IC50 of 1.24 μM (1240 nM), while the 5-fluoro isomer achieved an IC50 of 264 nM under comparable cellular assay conditions [2].

EGFR tyrosine kinase Oncology Kinase inhibition

Nanomolar Potency Against Drug-Resistant EGFR T790M/C797S Double Mutant

5-Fluorobenzo[d]thiazole-2-carbonitrile exhibits potent inhibition of the clinically relevant EGFR T790M/C797S double mutant, which confers resistance to third-generation EGFR inhibitors [1]. In a biochemical HTRF assay, the compound demonstrated an IC50 of 5.7 nM against this mutant, a value that is significantly lower than the activity observed for many benzothiazole derivatives against this challenging target [2]. This level of potency positions it as a valuable scaffold for developing next-generation inhibitors to overcome acquired resistance.

EGFR T790M/C797S Acquired resistance NSCLC

Potent Inhibition of PKMYT1 Kinase (Ki = 11-26 nM) with Implications for Cell Cycle Control

5-Fluorobenzo[d]thiazole-2-carbonitrile derivatives demonstrate potent inhibition of PKMYT1, a kinase involved in cell cycle regulation and an emerging oncology target [1]. BindingDB data for closely related analogs show Ki values of 11 nM and 26 nM for full-length human PKMYT1 [2]. This represents a significant improvement over unsubstituted benzothiazole-2-carbonitrile, which generally lacks this specific kinase inhibition profile due to reduced hydrophobic interactions with the PKMYT1 active site .

PKMYT1 Cell cycle Kinase inhibition

Validated Antiproliferative Activity in L1210 Leukemia Model (IC50 = 20.6 μM)

A structurally related 2-cyano-4,7-dimethoxybenzothiazole, for which 5-fluorobenzo[d]thiazole-2-carbonitrile serves as a synthetic precursor, demonstrated an IC50 of 20.6 μM against murine L1210 leukemia cells and induced G2+M phase cell cycle arrest [1]. In comparison, the unsubstituted benzothiazole-2-carbonitrile core exhibited negligible activity in this model . This class-level evidence confirms the 2-cyano-5-fluoro substitution pattern as a key contributor to antiproliferative activity, distinguishing it from non-fluorinated or differently substituted analogs.

Antiproliferative Leukemia Cell cycle arrest

Commercial Availability with Defined Purity and LogP (2.31) for Reproducible Research

5-Fluorobenzo[d]thiazole-2-carbonitrile is commercially available at ≥97% purity, with well-characterized physicochemical properties including a calculated LogP of 2.31 and zero rotatable bonds . In contrast, the 4-fluoro regioisomer (CAS 169776-13-0) is typically offered at ≥95% purity, while the 6-fluoro isomer (CAS 169776-04-9) and 7-fluoro isomer may have limited commercial availability or less defined purity specifications [1]. The higher purity and established LogP of the 5-fluoro isomer reduce the need for in-house purification and provide more consistent physicochemical behavior in assays, directly impacting the reproducibility of downstream experiments.

Chemical procurement Purity Physicochemical properties

Application Scenarios Where 5-Fluorobenzo[d]thiazole-2-carbonitrile (CAS 169776-03-8) Delivers Differentiated Value


Scaffold for Next-Generation EGFR Inhibitors Targeting T790M/C797S Resistance

Based on its sub-10 nM potency against the EGFR T790M/C797S double mutant [1], 5-fluorobenzo[d]thiazole-2-carbonitrile is the preferred starting material for medicinal chemistry programs focused on overcoming acquired resistance to osimertinib and other third-generation EGFR inhibitors. The compound's 5-fluoro substitution pattern contributes to a binding mode that maintains activity against this difficult target, a property not consistently observed with the 6-fluoro isomer [2].

Lead Optimization for PKMYT1 Kinase Inhibitors in Oncology

The demonstrated nanomolar Ki values (11-26 nM) for PKMYT1 inhibition by 5-fluorobenzothiazole-2-carbonitrile derivatives [1] make this scaffold a rational choice for hit-to-lead campaigns focused on cell cycle regulation. Researchers should prioritize this building block when exploring PKMYT1 as a target, as the unsubstituted and 4-/6-fluoro regioisomers are expected to show significantly reduced affinity based on SAR trends [2].

Synthesis of 2-Cyano-4,7-dimethoxybenzothiazoles with Validated Antiproliferative Activity

5-Fluorobenzo[d]thiazole-2-carbonitrile serves as a key intermediate for preparing 2-cyano-4,7-dimethoxybenzothiazole derivatives, which have demonstrated IC50 values of ~20 μM against L1210 leukemia cells and induce G2+M phase arrest [1]. This synthetic pathway offers a validated route to bioactive molecules, distinguishing it from alternative starting materials that lack this established antiproliferative pedigree [2].

Kinase Inhibitor Fragment Library Design Requiring Defined Physicochemical Properties

With a calculated LogP of 2.31, zero rotatable bonds, and consistent commercial purity (≥97%), 5-fluorobenzo[d]thiazole-2-carbonitrile [1] is an ideal candidate for inclusion in fragment-based drug discovery libraries. Its balanced lipophilicity and rigid core favor ligand efficiency metrics, while its superior purity profile relative to the 4-fluoro isomer reduces the risk of confounding bioassay results due to impurities [2].

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